molecular formula C18H24N4O4 B10865031 (4Z)-5-methyl-2-(4-nitrophenyl)-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-5-methyl-2-(4-nitrophenyl)-4-(1-{[3-(propan-2-yloxy)propyl]amino}ethylidene)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10865031
M. Wt: 360.4 g/mol
InChI Key: NPHOZLOSBZPEIF-UHFFFAOYSA-N
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Description

4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound characterized by its unique structure, which includes a pyrazolone core, a nitrophenyl group, and an isopropoxypropylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multiple steps:

    Formation of the Pyrazolone Core: The pyrazolone core can be synthesized through the reaction of an appropriate hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: The nitrophenyl group is introduced via nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Isopropoxypropylamino Group: This step involves the reaction of the pyrazolone derivative with an isopropoxypropylamine under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) and sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. These potential activities make it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structural features suggest it could interact with biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group could participate in redox reactions, while the pyrazolone core might interact with nucleophilic sites in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-CHLOROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

    4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-METHOXYPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE: Similar structure but with a methoxyphenyl group instead of a nitrophenyl group.

Uniqueness

The presence of the nitrophenyl group in 4-{(E)-1-[(3-ISOPROPOXYPROPYL)AMINO]ETHYLIDENE}-5-METHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-3H-PYRAZOL-3-ONE imparts unique electronic and steric properties, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substitu

Properties

Molecular Formula

C18H24N4O4

Molecular Weight

360.4 g/mol

IUPAC Name

5-methyl-4-[C-methyl-N-(3-propan-2-yloxypropyl)carbonimidoyl]-2-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C18H24N4O4/c1-12(2)26-11-5-10-19-13(3)17-14(4)20-21(18(17)23)15-6-8-16(9-7-15)22(24)25/h6-9,12,20H,5,10-11H2,1-4H3

InChI Key

NPHOZLOSBZPEIF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=NCCCOC(C)C)C

Origin of Product

United States

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